

Comparative study of Muskone and polycyclic musks on hormonal activity

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Compound of Interest

Compound Name: Muskone

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A comparative analysis of the hormonal activities of the macrocyclic musk, **Muskone**, and various polycyclic musks reveals distinct profiles of endocrine interaction. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Comparative Hormonal Activity: Muskone vs. Polycyclic Musks

Polycyclic musks, particularly Galaxolide (HHCB) and Tonalide (AHTN), have been more extensively studied for their endocrine-disrupting potential than the macrocyclic musk, **Muskone**. Research indicates that several polycyclic musks can interact with estrogen, androgen, and progesterone receptors, often exhibiting both agonistic and antagonistic activities. In contrast, data specifically on the hormonal activity of **Muskone** is less abundant but points towards weak estrogenic properties.

Quantitative Data Summary

The following table summarizes the quantitative data on the hormonal activities of **Muskone** and key polycyclic musks from various in vitro assays.

Compound Class	Compound	Assay Type	Endpoint	Result	Potency (Relative to Control)	Reference
Macrocyclic Musk	Muscone	E-Screen (MCF-7 cells)	Estrogenic Activity (Cell Proliferation)	Weakly estrogenic	Low compared to 17 β -estradiol	[1][2]
Polycyclic Musk	Galaxolide (HHCB)	Estrogen Receptor (ER) Binding Assay	ER α and ER β Binding	Weak affinity	-	[3]
ER-mediated Reporter Gene Assay	Estrogenic Activity	Weakly estrogenic	-	[3][4]		
ER-mediated Reporter Gene Assay	Anti-estrogenic Activity	Antagonistic (ER β -selective)	-			
Androgen Receptor (AR) Reporter Gene Assay	Anti-androgenic Activity	Antagonistic	IC50: 1.0 x 10 ⁻⁷ M			
Progesterone Receptor (PR)	Anti-progestagenic Activity	Antagonistic	-			

Reporter

Gene

Assay

Polycyclic Musk	Tonalide (AHTN)	E-Screen (MCF-7 cells)	Estrogenic Activity (Cell Proliferatio n)	Estrogenic	-
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Estrogen Receptor (ER) Binding Assay	ER α and ER β Binding	Weak affinity	-
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ER- mediated Reporter Gene Assay	Estrogenic Activity	Weakly estrogenic	-
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ER- mediated Reporter Gene Assay	Anti- estrogenic Activity	Antagonisti c (ER β - selective)	-
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Androgen Receptor (AR) Reporter Gene Assay	Anti- androgenic Activity	Antagonisti c	IC50: 1.5 x 10 ⁻⁷ M
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Progesterone Receptor (PR) Reporter	Anti- progestage nic Activity	Antagonisti c	Detected at 0.01 μ M
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Gene

Assay

H295R Steroidogenesis Assay	Steroid Hormone Production	Inhibition of progesterone and cortisol	-
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key types of assays used to assess the hormonal activity of musk compounds.

Estrogen Receptor (ER) Reporter Gene Assay (e.g., ER-CALUX)

This assay is used to quantify the estrogenic or anti-estrogenic activity of a compound.

- **Cell Culture:** Human U2-OS cells, which are stably transfected with a construct containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene and an expression plasmid for the human estrogen receptor (ER α or ER β), are cultured in an appropriate medium.
- **Compound Exposure:** The cells are seeded in microtiter plates and, after a period of stabilization, are exposed to a range of concentrations of the test compound (e.g., **Muskone** or a polycyclic musk). A known estrogen (e.g., 17 β -estradiol) is used as a positive control. For anti-estrogenicity testing, cells are co-exposed to the test compound and a fixed concentration of 17 β -estradiol.
- **Incubation:** The cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for receptor binding, activation, and subsequent expression of the luciferase gene.
- **Lysis and Luminescence Measurement:** After incubation, the cells are lysed to release their contents, including the expressed luciferase enzyme. A substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.

- **Data Analysis:** The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the level of ER activation. Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

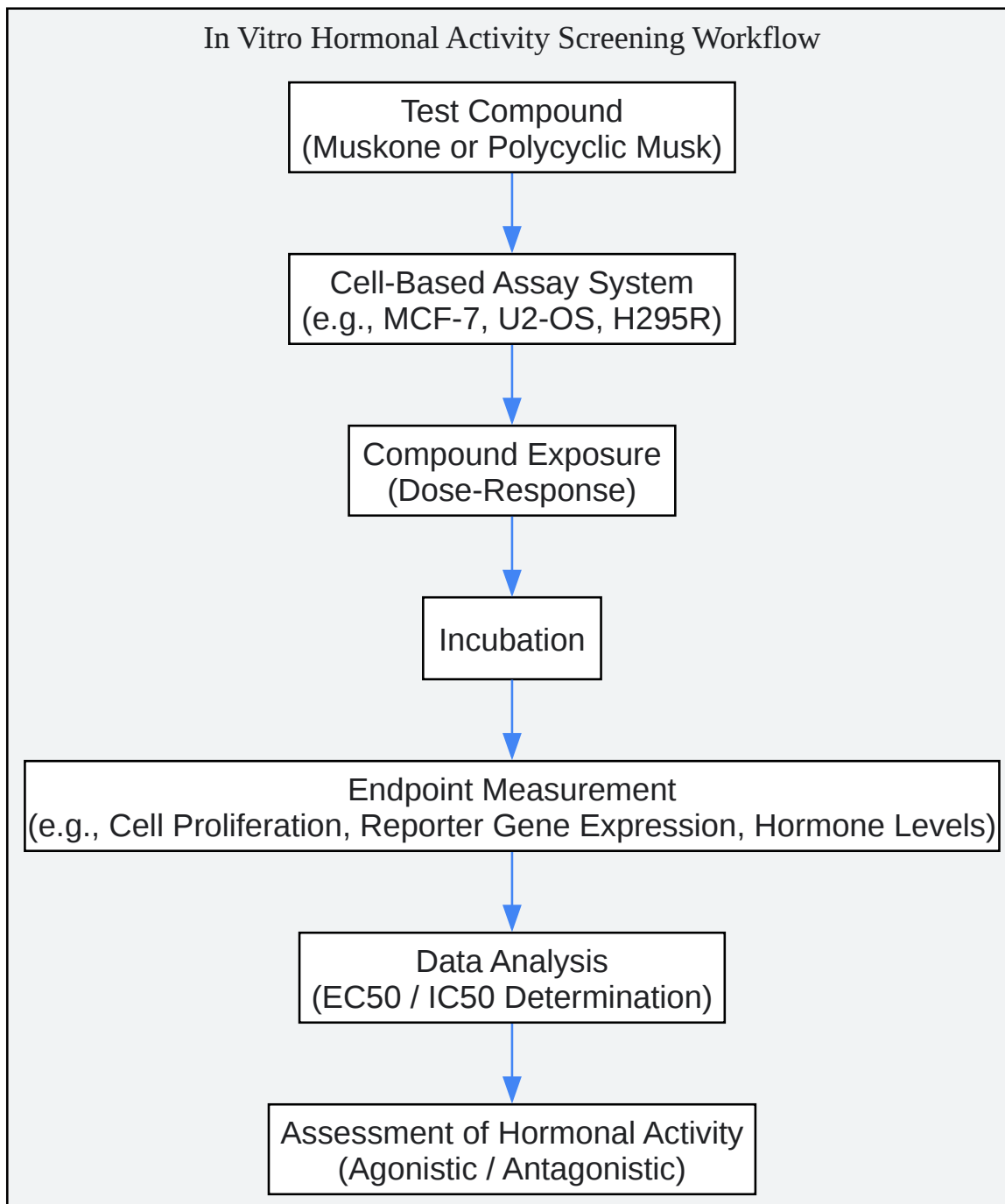
H295R Steroidogenesis Assay

This assay is used to evaluate the effects of chemicals on the production of steroid hormones.

- **Cell Culture:** Human H295R adrenocortical carcinoma cells are cultured in a suitable medium. These cells express genes that encode for the key enzymes involved in steroidogenesis.
- **Compound Exposure:** The cells are plated in multi-well plates and exposed to various concentrations of the test compound. A known modulator of steroidogenesis (e.g., forskolin as an inducer) is used as a control.
- **Incubation:** The cells are incubated with the test compound for a defined period (e.g., 48 hours) to allow for effects on steroidogenic gene expression and enzyme activity.
- **Hormone Extraction and Analysis:** After incubation, the culture medium is collected, and steroid hormones (e.g., progesterone, cortisol, testosterone, 17 β -estradiol) are extracted. The concentrations of the hormones are then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- **Data Analysis:** The production of each steroid hormone in the presence of the test compound is compared to that of the vehicle control to determine if the compound stimulates or inhibits steroidogenesis.

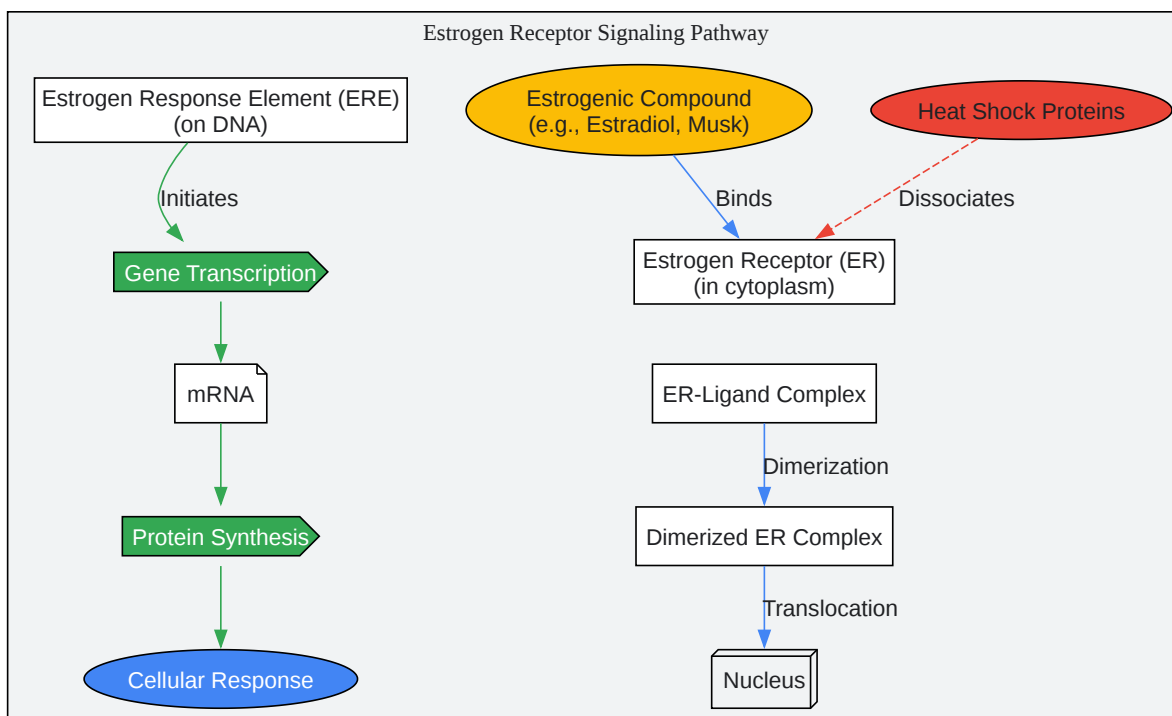
Signaling Pathways and Experimental Workflows

The hormonal activity of musk compounds is primarily mediated through their interaction with nuclear hormone receptors. The following diagrams illustrate a typical experimental workflow for assessing hormonal activity and the general signaling pathway for estrogen receptor activation.



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Workflow for in vitro hormonal activity screening.



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Simplified estrogen receptor signaling pathway.

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